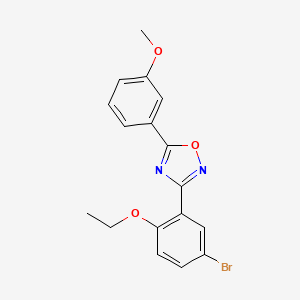
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as phosphodiesterase inhibitors and has been shown to have a wide range of effects on the human body.
Mécanisme D'action
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 works by inhibiting the activity of phosphodiesterase type 5 (PDE5), an enzyme that is responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 increases the levels of cGMP in the body, which leads to vasodilation and other beneficial effects.
Biochemical and Physiological Effects:
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 has been shown to have a wide range of biochemical and physiological effects on the human body. These effects include vasodilation, anti-inflammatory effects, and antithrombotic effects. 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 has also been shown to have a positive effect on pulmonary arterial hypertension, reducing pulmonary arterial pressure and improving exercise capacity.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for studying the effects of PDE5 inhibition. However, 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272. One area of interest is the potential use of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 in the treatment of pulmonary hypertension and other cardiovascular conditions. Another area of interest is the potential use of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 in the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential therapeutic applications of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272.
Méthodes De Synthèse
The synthesis of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 involves the reaction of 2-phenylethylamine with 2,2-bis(4-methylphenyl)cyclopropanecarboxylic acid chloride. This reaction results in the formation of the amide bond between the two molecules, resulting in the formation of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272.
Applications De Recherche Scientifique
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of effects on the human body, including vasodilation, anti-inflammatory effects, and antithrombotic effects. These effects make 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 a promising candidate for the treatment of a wide range of conditions, including pulmonary hypertension, erectile dysfunction, and stroke.
Propriétés
IUPAC Name |
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-19-8-12-22(13-9-19)26(23-14-10-20(2)11-15-23)18-24(26)25(28)27-17-16-21-6-4-3-5-7-21/h3-15,24H,16-18H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNQCVJTTVXIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-3-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5130297.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5130305.png)
![propyl 6-methyl-2-[(pentafluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5130306.png)
![2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol](/img/structure/B5130310.png)
![2-methoxy-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5130323.png)
![6-methoxy-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5130328.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl phenylcarbamate](/img/structure/B5130336.png)
![4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine](/img/structure/B5130345.png)
![7-(4-methoxyphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5130357.png)
![4-chloro-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5130365.png)
![4-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130377.png)

![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5130387.png)
![1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5130390.png)